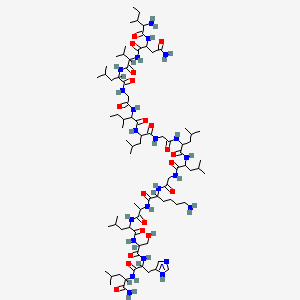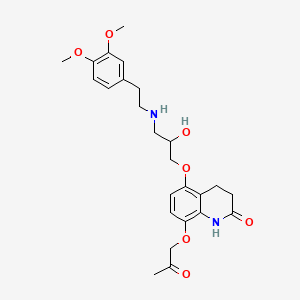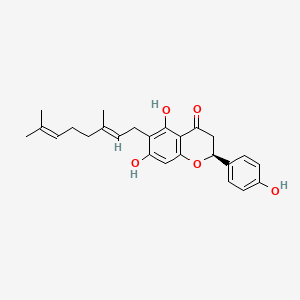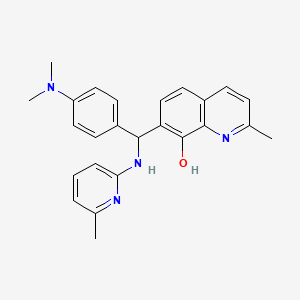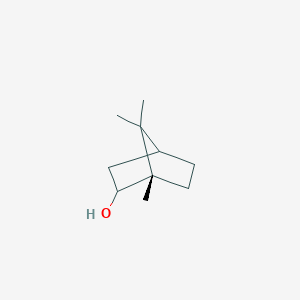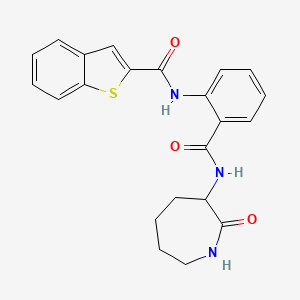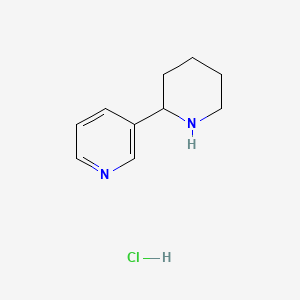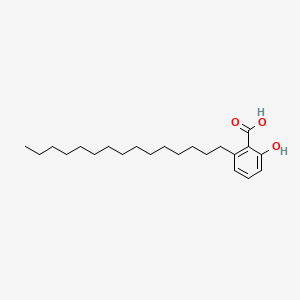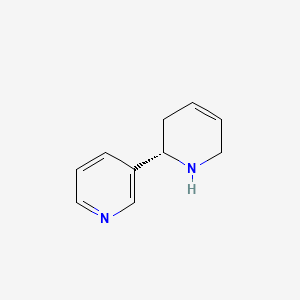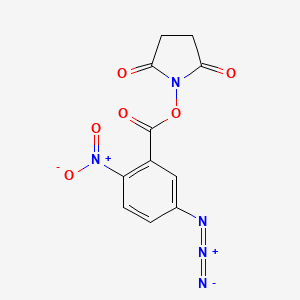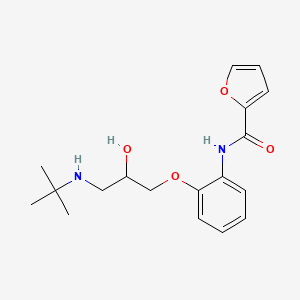
クエン酸ビスマス
概要
説明
クエン酸ビスマス三カリウムは、ビスマスサブクエン酸としても知られており、化学式がC12H10BiK3O14の化学化合物です。これは、クエン酸のビスマス塩であり、胃保護作用のために医療において広く使用されています。 この化合物は、特に消化性潰瘍やヘリコバクターピロリ感染症の治療に効果的です .
科学的研究の応用
Bismuth tripotassium dicitrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of bismuth-containing compounds.
Biology: Employed in studies involving bismuth’s biological effects and interactions.
Industry: Utilized in the production of pharmaceuticals and as a catalyst in certain chemical reactions.
作用機序
クエン酸ビスマス三カリウムの作用機序には、胃腸粘膜上に保護層を形成することが含まれます。この層は、胃酸の腐食作用から粘膜を保護し、治癒を促進します。 この化合物はまた、ペプシン(胃でタンパク質を分解する酵素)の活性を阻害します . さらに、ビスマスイオンは、ヘリコバクターピロリを根絶するのに役立つ抗菌特性を持っています .
類似の化合物との比較
類似の化合物
ビスマスサブサリチレート: 胃腸の問題に使用される別のビスマス化合物です。
ビスマスサブ硝酸: さまざまな医療および工業用途に使用されます。
クエン酸ビスマス: 構造が似ており、同様の目的で使用されます.
独自性
クエン酸ビスマス三カリウムは、特定の製剤のためにユニークであり、ビスマスイオンとクエン酸イオンのバランスの取れた組み合わせを提供します。 この組み合わせは、その胃保護と抗菌特性を高め、消化性潰瘍やヘリコバクターピロリ感染症の治療に特に効果的です .
生化学分析
Biochemical Properties
Bismuth subcitrate plays a significant role in biochemical reactions, particularly in the gastrointestinal tract. It interacts with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the enzyme urease, which is produced by Helicobacter pylori. Bismuth subcitrate inhibits urease activity, reducing the bacterium’s ability to neutralize stomach acid and thereby aiding in its eradication . Additionally, bismuth subcitrate binds to the gastric mucus layer, forming a protective barrier against hydrochloric acid (HCl) and pepsin . This interaction enhances mucus glycoprotein secretion and promotes the accumulation of epidermal growth factor around ulcers, facilitating healing .
Cellular Effects
Bismuth subcitrate exerts various effects on different cell types and cellular processes. It has been shown to increase mucus glycoprotein secretion in gastric epithelial cells, enhancing the protective mucus layer . This compound also influences cell signaling pathways by inhibiting the synthesis of prostaglandins responsible for inflammation and hypermotility . Furthermore, bismuth subcitrate has cytoprotective effects, increasing mucosal secretion of bicarbonate and prostaglandins, which help maintain the integrity of the gastric mucosa .
Molecular Mechanism
At the molecular level, bismuth subcitrate exerts its effects through several mechanisms. It binds to the gastric mucus layer, acting as a diffusion barrier to HCl . This compound also inhibits the activity of urease, an enzyme produced by Helicobacter pylori, by binding to its active site and preventing the hydrolysis of urea into ammonia and carbon dioxide . Additionally, bismuth subcitrate disrupts the intracellular iron metabolism of Helicobacter pylori, attenuating its defense against reactive oxygen species (ROS) and reducing its adhesion to host cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bismuth subcitrate change over time. Studies have shown that its concentration in the gastric mucosa decreases progressively over 72 hours after administration . This compound is relatively stable, but its degradation products, such as bismuth oxychloride and bismuth hydroxide, also contribute to its therapeutic effects . Long-term studies have demonstrated that bismuth subcitrate maintains its cytoprotective and antimicrobial properties over extended periods .
Dosage Effects in Animal Models
The effects of bismuth subcitrate vary with different dosages in animal models. Excessive doses can lead to toxic effects, including darkening of the tongue and stools, nausea, vomiting, and bone and joint toxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Bismuth subcitrate is involved in several metabolic pathways. It disrupts the central carbon metabolism of Helicobacter pylori, inhibiting the tricarboxylic acid (TCA) cycle and urease activity . This disruption leads to oxidative stress and reduced energy production in the bacterium . Additionally, bismuth subcitrate induces extensive down-regulation of the metabolome, affecting various metabolic processes within Helicobacter pylori .
Transport and Distribution
Bismuth subcitrate is transported and distributed within cells and tissues through various mechanisms. It binds to the gastric mucus layer, forming a protective coat over the gastric mucosa and ulcer base . This compound is also absorbed in the stomach and small intestine, with its distribution influenced by factors such as pH and the presence of other compounds . Bismuth subcitrate’s transport and distribution are essential for its therapeutic effects, as it needs to reach the target sites within the gastrointestinal tract.
Subcellular Localization
The subcellular localization of bismuth subcitrate plays a crucial role in its activity and function. Studies have shown that it localizes to the brush border membrane and cytosol of duodenal enterocytes . This localization allows bismuth subcitrate to interact with various biomolecules and exert its protective and antimicrobial effects. Additionally, the compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles within cells .
準備方法
合成経路と反応条件
クエン酸ビスマス三カリウムは、ビスマス硝酸を水溶液中のクエン酸カリウムと反応させることによって合成できます。 この反応は、通常、ビスマス硝酸を水に溶解してから、目的の化合物を生成するために制御された条件下でクエン酸カリウムを加えることを伴います .
工業的生産方法
工業環境では、クエン酸ビスマス三カリウムの製造には、ビスマス硝酸とクエン酸カリウムを正確な化学量論比で混合する反応器で行われる大規模反応が含まれます。 反応混合物を次にろ過および乾燥プロセスに付して、最終生成物を結晶形で得ます .
化学反応の分析
反応の種類
クエン酸ビスマス三カリウムは、次のものを含むさまざまな化学反応を受けます。
酸化: 特定の条件下で酸化して、異なるビスマス酸化物を生成することができます。
還元: 還元剤を使用して元素状ビスマスに還元できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と硝酸があります。
還元: 水素化ホウ素ナトリウムやヒドラジンなどの還元剤が使用されます。
生成される主な生成物
酸化: ビスマス酸化物(例:Bi2O3)。
還元: 元素状ビスマス。
科学研究における用途
クエン酸ビスマス三カリウムは、科学研究において幅広い用途があります。
化学: ビスマス含有化合物の合成における試薬として使用されます。
生物学: ビスマスの生物学的効果と相互作用に関する研究に使用されます。
類似化合物との比較
Similar Compounds
Bismuth subsalicylate: Another bismuth compound used for gastrointestinal issues.
Bismuth subnitrate: Used in various medical and industrial applications.
Bismuth citrate: Similar in structure and used for similar purposes.
Uniqueness
Bismuth tripotassium dicitrate is unique due to its specific formulation, which provides a balanced combination of bismuth and citrate ions. This combination enhances its gastroprotective and antimicrobial properties, making it particularly effective in treating peptic ulcers and Helicobacter pylori infections .
特性
Key on ui mechanism of action |
Colloidal bismuth subcitrate is very effective in the treatment of gastroduodenal disorders and appears to act via several mechanisms. It has little acid-neutralizing effect and does not affect acid secretion. It is uncertain whether it affects pepsin secretion, but it does inhibit peptic activity. It causes an increase in mucus glycoprotein secretion and may also bind to the gastric mucus layer to act as a diffusion barrier to HCl. It accelerates ulcer healing and causes an accumulation of epidermal growth factor around the ulcer. In addition, it has a cytoprotective effect and increases mucosal secretion of prostaglandins and bicarbonate. It has bactericidal effects against Helicobacter pylori (which is associated with gastritis and peptic ulcers). It also prevents adhesion of H. pylori to epithelial cells and can inhibit enzymes secreted by H. pylori, such as proteases, lipases, glycosidases, and phospholipases. |
|---|---|
CAS番号 |
57644-54-9 |
分子式 |
C6H8BiKO7 |
分子量 |
440.20 g/mol |
IUPAC名 |
bismuth;tripotassium;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.Bi.K/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);; |
InChIキー |
ZBCVUEHBBZTSOB-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+].[Bi+3] |
正規SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[K].[Bi] |
外観 |
Solid powder |
Key on ui other cas no. |
57644-54-9 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Bi-citrate Biselic Bismofarma bismuth citrate bismuth subcitrate bismuth tripotassium dicitrate colloidal bismuth subcitrate De-Nol De-Noltab DeNol Gastrodenol Sucrato tripotassium-dicitrato bismuthate Ventrisol-polfa |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does bismuth subcitrate exert its therapeutic effect in the gastrointestinal tract?
A1: While the exact mechanism of action is not fully understood, bismuth subcitrate appears to have multiple effects in the gastrointestinal tract. It possesses bactericidal activity against Helicobacter pylori, likely due to its ability to accumulate in the gastric mucus and disrupt bacterial enzyme activity. [, , ] Additionally, it exhibits gastroprotective properties, potentially through stimulating prostaglandin synthesis, enhancing mucosal bicarbonate secretion, and promoting epithelial cell proliferation. [, , , , ]
Q2: Does Helicobacter pylori infection impact bismuth subcitrate's activity?
A2: Yes, research indicates that Helicobacter pylori infection can reduce the ability of gastric mucus to concentrate bismuth subcitrate. This reduction may limit the attainment of optimal concentrations necessary for bactericidal activity. []
Q3: How does bismuth subcitrate interact with the gastric mucosa at the cellular level?
A3: Following oral administration, bismuth subcitrate can penetrate the gastric mucus layer and enter mucosal cells. Electron microscopy studies show bismuth accumulation within the mucus, intercellular spaces, and intracellularly, particularly in the upper parts of gastric pits. [] This uptake and subcellular localization likely contribute to its therapeutic effects.
Q4: What is the molecular formula and weight of bismuth subcitrate?
A4: The exact molecular formula of bismuth subcitrate, also known as colloidal bismuth subcitrate (CBS), is complex and not fully defined due to its colloidal nature. It is a citrate salt of bismuth, with a variable composition of bismuth and citrate ions.
Q5: Is there spectroscopic data available for bismuth subcitrate?
A5: While spectroscopic data is limited due to the complexity of the compound, techniques like atomic absorption spectrophotometry are used to measure bismuth concentrations in various samples, including mucus and blood. [, ]
Q6: How does the stability of bismuth subcitrate vary under different conditions?
A6: The stability of bismuth subcitrate can be influenced by factors like pH and storage conditions. Research suggests that its solubility, and thus potentially its stability, varies with pH, being least soluble in the pH range of 1.1 to 3.25. []
Q7: Does bismuth subcitrate exhibit any catalytic properties?
A7: While not typically known for its catalytic properties, recent research suggests that bismuth subcitrate may exert allosteric inhibitory effects on the 3CL protease of coronaviruses. [] This finding highlights its potential for antiviral drug development.
Q8: Have computational methods been used to study bismuth subcitrate?
A8: Yes, molecular dynamics (MD) simulations have been employed to investigate the interaction of bismuth subcitrate with biological targets, particularly the SARS-CoV-2 3CL protease. These simulations provide insights into the molecular mechanisms underlying its potential antiviral activity. []
Q9: What are the common formulations of bismuth subcitrate?
A9: Bismuth subcitrate is commonly formulated as tablets or capsules for oral administration. [, , , ]
Q10: How is bismuth subcitrate absorbed, distributed, metabolized, and excreted?
A10: While primarily considered a topical agent within the gastrointestinal tract, bismuth subcitrate does undergo some absorption. [] Following absorption, bismuth is distributed to various tissues, with a tendency to accumulate in the kidneys and liver. Excretion primarily occurs through the kidneys. [, ]
Q11: How do blood bismuth levels change during and after bismuth subcitrate treatment?
A11: Blood bismuth levels fluctuate depending on the dose and duration of bismuth subcitrate administration. During treatment, blood levels rise and then gradually decline after treatment cessation. [, ]
Q12: What are the common in vitro and in vivo models used to study bismuth subcitrate?
A12: In vitro studies often utilize isolated gastric and duodenal mucosal tissues from various species, including rats and amphibians, to investigate bismuth subcitrate's effects on bicarbonate secretion and prostaglandin production. [, ] In vivo studies frequently employ rodent models to assess its impact on gastric lesions induced by agents like ethanol. [, , ]
Q13: Is there evidence supporting the efficacy of bismuth subcitrate in treating peptic ulcer disease?
A13: Yes, multiple clinical trials have demonstrated the efficacy of bismuth subcitrate in promoting duodenal ulcer healing, particularly when combined with antibiotics. [, , , , ] Furthermore, some studies suggest it may offer a lower relapse rate compared to H2 receptor antagonists. []
Q14: Are there known mechanisms of resistance to bismuth subcitrate in Helicobacter pylori?
A14: While resistance to bismuth subcitrate alone is relatively uncommon, it can occur. [] The mechanisms are not fully elucidated but may involve reduced uptake or increased efflux of bismuth from bacterial cells.
Q15: What are the potential toxic effects associated with bismuth subcitrate?
A15: While generally considered safe at therapeutic doses, high doses or prolonged use of bismuth subcitrate can lead to bismuth toxicity. [, , ] This toxicity can manifest as neurological symptoms (bismuth encephalopathy) or kidney damage (nephrotoxicity).
Q16: Are there specific drug delivery strategies employed to enhance bismuth subcitrate's efficacy?
A16: While current formulations primarily rely on oral administration, research explores alternative delivery methods. One study investigates the potential of using lichens to mitigate the genotoxicity of bismuth subcitrate, suggesting a possible avenue for targeted delivery and reduced side effects. []
Q17: Are there specific biomarkers used to monitor bismuth subcitrate treatment response?
A17: Besides endoscopic evaluation of ulcer healing, serum IgG levels against Helicobacter pylori have been used as a marker of infection and treatment success in patients with non-ulcer dyspepsia treated with bismuth subcitrate. []
Q18: Which analytical techniques are commonly employed for bismuth subcitrate analysis?
A18: Atomic absorption spectrophotometry is frequently used to measure bismuth concentrations in various samples. [, ] Additionally, reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated for the simultaneous estimation of bismuth subcitrate, tetracycline, and metronidazole in pharmaceutical dosage forms. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


